Degradation Potency: YD23 Achieves Nanomolar DC50 in Multiple SMARCA4-Mutant Cell Lines
YD23 potently degrades SMARCA2 in H1792 SMARCA4-mutant NSCLC cells with a DC50 of 64 nM and a Dmax of 88% at 96 hours [1]. In H1975 cells, the DC50 is 297 nM with a Dmax of 95% [1]. Across a panel of twelve SMARCA4-mutant lung cancer cell lines, YD23 exhibits a median DC50 of 30.2 nM and a median Dmax of 94% [2]. In contrast, the dual degrader ACBI1 achieves a DC50 of 11.1 nM for SMARCA2 in the same panel but also potently degrades SMARCA4 (DC50 31.3 nM), whereas YD23 spares SMARCA4 up to 10 µM [2]. Other highly selective SMARCA2 degraders, such as SMD-3236 (DC50 0.5 nM) and PRT3789 (DC50 0.72 nM), exhibit greater intrinsic potency, but YD23 offers a well-characterized, intermediate potency profile suitable for mechanistic studies where near-complete ablation of SMARCA2 is not required .
| Evidence Dimension | SMARCA2 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | YD23: 64 nM (H1792), 297 nM (H1975), median 30.2 nM across 12 lines |
| Comparator Or Baseline | ACBI1: 11.1 nM SMARCA2 (also degrades SMARCA4 31.3 nM); SMD-3236: 0.5 nM; PRT3789: 0.72 nM |
| Quantified Difference | YD23 is 6-fold less potent than ACBI1 but >100-fold more selective; 60-fold less potent than SMD-3236 and 42-fold less than PRT3789 in their respective assays |
| Conditions | Immunoblotting after 96 h treatment; H1792, H1975, and a panel of 12 SMARCA4-mutant NSCLC cell lines |
Why This Matters
Researchers can select YD23 for studies requiring a well-defined, intermediate degradation profile that avoids the confounding effects of dual SMARCA2/4 inhibition or the extreme potency that may obscure dose-response relationships.
- [1] Kotagiri S, et al. Cell Chem Biol. 2024. Figure 1B. View Source
- [2] Kotagiri S, et al. Cell Chem Biol. 2024. Figures 1C-E, 1F-H; Table S2. View Source
